molecular formula C10H14ClN B3033171 2-Chloro-5-tert-butylaniline CAS No. 918445-56-4

2-Chloro-5-tert-butylaniline

Cat. No. B3033171
CAS RN: 918445-56-4
M. Wt: 183.68
InChI Key: AVGQOELTIIUNGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds involves multiple steps and can be derived from different starting materials. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, and its synthesis involved the use of chiral auxiliaries and resolution with O,O'-dibenzoyltartaric acid . Similarly, other tert-butyl compounds such as 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one were synthesized from 1-tert-butylhydrazine and other reactants . These methods could potentially be adapted for the synthesis of 2-Chloro-5-tert-butylaniline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of tert-butyl compounds are often complex and can be determined using techniques such as X-ray diffraction. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to be of the monoclinic space group with specific cell parameters . Similarly, the structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was confirmed by X-ray diffraction and compared with a DFT-optimized structure . These analyses provide insights into the three-dimensional arrangement of atoms in the molecule, which is crucial for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

The tert-butyl group in the compounds discussed can undergo various chemical reactions. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using the mixed anhydride method, indicating the reactivity of the tert-butyl group towards acylation . Additionally, the tert-butyl group can influence the reactivity of other functional groups in the molecule, as seen in the Michael additions and alkylation reactions described in the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For instance, the crystal structure and density functional theory (DFT) studies provide information on the electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals . These properties are important for understanding the reactivity and potential applications of the compounds in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Chemical Properties and Reactions

  • The dissociation constants of 2-chloro-3,5-di-tert-butylanilines, which include 2-Chloro-5-tert-butylaniline, have been studied to understand the influence of ortho-halogen atoms on the basicity of anilines. This research is important for understanding the chemical behavior of these compounds in various reactions (Koning, 2010).

Applications in Sensing Technology

  • 2-Chloro-5-tert-butylaniline derivatives have been used to develop a highly fluorescent scandium complex, which can be used for enantioselective sensing of chiral amino alcohols. This demonstrates its potential application in developing sensitive and selective chemical sensors (Liu, Pestano, & Wolf, 2008).

Catalytic Applications

  • The tert-butylanilines, which include 2-Chloro-5-tert-butylaniline, are used in various applications such as pharmaceuticals, pesticides, plastics, additives, and dyes. Research on their production through alkylation of aniline with methyl-tert-butyl ether (MTBE) and tert-butanol over solid acids has provided insights into more efficient production methods for these important chemicals (Yadav & Doshi, 2003).

Drug Discovery and Pharmaceutical Research

  • In drug discovery, 2-Chloro-5-tert-butylaniline has been utilized in the synthesis of pharmaceutical compounds. A novel synthesis of 2-amino-5-tert-butylpyridine, a fragment with improved drug-like properties over 4-tert-butylaniline, highlights its role in developing new pharmaceuticals (Thomson, Reilly, & Sandham, 2011).

Advanced Material Development

  • Research on the electronic structure of metal complexes involving 2-Chloro-5-tert-butylaniline derivatives has provided valuable insights into the development of advanced materials with specific electronic and magnetic properties. This is crucial for applications in electronics, catalysis, and material science (Kapre et al., 2007).

Safety And Hazards

2-tert-Butylaniline causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to use only in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

5-tert-butyl-2-chloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGQOELTIIUNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679226
Record name 5-tert-Butyl-2-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-tert-butylaniline

CAS RN

918445-56-4
Record name 5-tert-Butyl-2-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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